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Introduction
The formation of a ternary complex, where two distinct molecules are brought together by a

third, bridging molecule, is a cornerstone of many biological processes and a pivotal

mechanism in modern drug discovery. This is particularly relevant in the field of targeted protein

degradation, where heterobifunctional molecules like Proteolysis Targeting Chimeras

(PROTACs) induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the

target's degradation.[1] The characterization and confirmation of this ternary complex are

critical for the development of effective therapeutics.

These application notes provide an overview and detailed protocols for several key biophysical

assays used to confirm and quantify ternary complex formation. The selection of an appropriate

assay depends on various factors, including the specific biological system, the required

throughput, and the nature of the data needed (e.g., kinetic, thermodynamic, or in-cell

confirmation).

I. Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a label-free, real-time technique for monitoring

biomolecular interactions.[2] It is a powerful tool for characterizing the kinetics and affinity of
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both binary and ternary complex formation.[3] In a typical SPR experiment to study ternary

complexes, one protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution

containing the bridging molecule (e.g., a PROTAC) and the second protein (the target) is then

flowed over the chip. The formation of the ternary complex on the sensor surface results in a

change in the refractive index, which is detected as a response in the sensorgram.[4] This

allows for the determination of association rates (kon), dissociation rates (koff), and the

equilibrium dissociation constant (KD).[3] A key parameter that can be derived from SPR data

is the cooperativity (α), which is the ratio of the binary to the ternary complex binding affinity

and indicates the stability of the ternary complex.[2]
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SPR Experimental Workflow for Ternary Complex Analysis.

Protocol
1. Materials and Reagents:

SPR instrument and sensor chips (e.g., CM5, SA)

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
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Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20,

pH 7.4)[3]

Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Purified, biotinylated E3 ligase (e.g., VHL complex)

Purified target protein (e.g., BRD4)

PROTAC of interest

2. Ligand Immobilization:

Equilibrate the sensor chip with running buffer.

For amine coupling, activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

Inject the E3 ligase (e.g., 50 µg/mL in immobilization buffer) to achieve the desired

immobilization level (e.g., ~100 RU for ternary complex analysis).[3]

Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.

For streptavidin (SA) chips, inject the biotinylated E3 ligase until the desired immobilization

level is reached.

3. Ternary Complex Binding Assay (Single-Cycle Kinetics):

Prepare a dilution series of the PROTAC in running buffer.

Prepare a constant concentration of the target protein in running buffer.

Mix the PROTAC dilutions with the target protein solution.

Inject the PROTAC/target protein mixtures sequentially over the immobilized E3 ligase

surface, from the lowest to the highest concentration, without a regeneration step in

between.
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After the final injection, allow for a long dissociation phase by flowing running buffer over the

chip.[3]

Perform a final regeneration step to remove all bound components.

4. Data Analysis:

Reference subtract the data from a control flow cell.

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir with mass transport

considerations) to determine kon, koff, and KD.

Calculate the cooperativity factor (α) using the formula: α = KD(binary) / KD(ternary), where

KD(binary) is the affinity of the PROTAC for the E3 ligase in the absence of the target

protein.[2]

II. Bio-Layer Interferometry (BLI)
Application Note
Bio-Layer Interferometry (BLI) is another optical biosensing technique that measures

biomolecular interactions in real-time.[5] Similar to SPR, BLI monitors the change in the

interference pattern of white light reflected from the surface of a biosensor tip as molecules

bind and dissociate.[6] For ternary complex analysis, one of the proteins is typically biotinylated

and immobilized on a streptavidin-coated biosensor tip. The tip is then dipped into wells

containing the other protein and the bridging molecule. BLI is often considered higher

throughput than SPR and requires less sample consumption.[3] However, it may have lower

sensitivity, making it more suitable for confirming ternary complex formation and less so for

detailed binary interaction studies of small molecules.[3]
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BLI Experimental Workflow for Ternary Complex Analysis.

Protocol
1. Materials and Reagents:

BLI instrument (e.g., Octet) and streptavidin (SA) biosensors

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.05% P20, pH 7.5)[3]
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Biotinylated protein (e.g., E3 ligase)

Target protein

Bridging molecule (e.g., PROTAC)

96-well or 384-well microplates

2. Assay Setup:

Hydrate the SA biosensors in assay buffer for at least 10 minutes.

Prepare a 96-well plate with the following solutions (200 µL/well):

Column 1: Assay buffer for initial baseline.

Column 2: Biotinylated protein for immobilization.

Column 3: Assay buffer for a second baseline.

Columns 4-10: Serial dilutions of the bridging molecule mixed with a constant

concentration of the target protein for association.

Column 11: Assay buffer for dissociation.

Column 12: A control with only the target protein (no bridging molecule).

3. BLI Experiment:

Baseline 1: Dip the biosensors in the assay buffer (Column 1) for 60 seconds.

Immobilization: Move the biosensors to the biotinylated protein solution (Column 2) for a

defined time to achieve a desired loading level (e.g., 1-2 nm shift).

Baseline 2: Transfer the biosensors to the assay buffer (Column 3) for 60 seconds.

Association: Move the biosensors to the wells containing the target protein and bridging

molecule dilutions (Columns 4-10) for 300-600 seconds.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissociation: Transfer the biosensors to the assay buffer (Column 11) for 600-1200 seconds.

4. Data Analysis:

Subtract the reference sensor data (target protein only).

Align the curves to the baseline step.

Fit the association and dissociation curves globally to a 1:1 binding model to obtain kon, koff,

and KD.

III. Isothermal Titration Calorimetry (ITC)
Application Note
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a

binding event, providing a complete thermodynamic profile of the interaction.[7] This includes

the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8] For ternary

complex analysis, a solution of one component (e.g., the bridging molecule and one protein) is

titrated into a solution of the other protein in the calorimeter cell.[9] ITC is a label-free, in-

solution technique that does not require immobilization, thus avoiding potential artifacts.[10]

However, it is a low-throughput technique that requires relatively large amounts of sample.[3]

The data generated are invaluable for understanding the driving forces behind ternary complex

formation.

Signaling Pathway/Molecular Interaction Diagram
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Thermodynamic Characterization of Ternary Complex Formation by ITC.

Protocol
1. Materials and Reagents:

Isothermal calorimeter

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5)

Purified proteins (E3 ligase and target protein)

Bridging molecule (e.g., PROTAC) dissolved in dialysis buffer with matched DMSO

concentration

2. Sample Preparation:

Dialyze both proteins extensively against the same batch of dialysis buffer to minimize buffer

mismatch effects.[8]

Determine the accurate concentrations of the protein and ligand solutions.
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Degas all solutions before use to prevent air bubbles in the calorimeter cell and syringe.[8]

3. ITC Experiment:

Binary Titration (Control):

Fill the sample cell with the E3 ligase (e.g., 20 µM).

Fill the syringe with the PROTAC (e.g., 200 µM).

Perform a series of injections (e.g., 2 µL each) and record the heat changes.

Ternary Titration:

Fill the sample cell with the E3 ligase (e.g., 20 µM).

Fill the syringe with the PROTAC (e.g., 200 µM) pre-incubated with a saturating

concentration of the target protein (e.g., 40 µM).

Perform the titration as in the binary experiment.

4. Data Analysis:

Integrate the raw titration peaks to obtain the heat change per injection.

Subtract the heat of dilution determined from control experiments.

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine

KD, n, and ΔH.

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -

RTln(1/KD) = ΔH - TΔS.

IV. Förster Resonance Energy Transfer (FRET)
Application Note
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer

between two light-sensitive molecules (chromophores).[11] A donor chromophore, initially in its
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electronic excited state, may transfer energy to an acceptor chromophore through non-radiative

dipole-dipole coupling. This energy transfer is highly dependent on the distance between the

donor and acceptor, typically occurring over distances of 1-10 nm.[11] In the context of ternary

complexes, one protein can be labeled with a donor fluorophore and the other with an acceptor.

The formation of the ternary complex brings the fluorophores into close proximity, resulting in

an increase in FRET signal. Time-Resolved FRET (TR-FRET) is a variation that uses long-

lifetime lanthanide donors to reduce background fluorescence, making it a robust assay for

high-throughput screening.[12][13]

Protocol (TR-FRET)
1. Materials and Reagents:

TR-FRET compatible plate reader

Low-volume 384-well plates

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)

Donor-labeled protein (e.g., GST-tagged target protein with anti-GST-Tb)

Acceptor-labeled protein (e.g., His-tagged E3 ligase with anti-His-AF488)

Bridging molecule (e.g., PROTAC)

2. TR-FRET Assay:

Add the donor-labeled protein to all wells of a 384-well plate.

Add the acceptor-labeled protein to the wells.

Add serial dilutions of the PROTAC or control compounds.

Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes).[12]

Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., donor

emission at 620 nm and acceptor emission at 520 nm).
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3. Data Analysis:

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

Plot the TR-FRET ratio against the log of the PROTAC concentration.

Fit the data to a dose-response curve to determine the EC50 for ternary complex formation.

V. Proximity Ligation Assay (PLA)
Application Note
The Proximity Ligation Assay (PLA) is an immunoassay that can be used to detect protein-

protein interactions in situ.[14] It is a highly sensitive technique that can visualize interactions at

endogenous protein expression levels.[15] The assay uses antibodies raised in different

species that recognize the two proteins of interest. Secondary antibodies, each with a unique

short DNA strand attached, are then added. If the two proteins are in close proximity (less than

40 nm), the DNA strands can be ligated to form a circular DNA molecule.[16] This DNA circle is

then amplified by rolling circle amplification, and the amplified product is detected by

fluorescently labeled oligonucleotides. Each fluorescent spot represents an interaction event.

Protocol
1. Materials and Reagents:

Cells or tissue samples

Primary antibodies against the two proteins of interest (from different species)

PLA probes (secondary antibodies with attached oligonucleotides)

Ligation and amplification reagents (commercial kits available)

Fluorescence microscope

2. PLA Procedure:

Fix and permeabilize the cells or tissue sections.
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Incubate with a blocking solution to prevent non-specific antibody binding.

Incubate with the primary antibodies.

Wash to remove unbound primary antibodies.

Incubate with the PLA probes.

Wash to remove unbound PLA probes.

Add the ligation solution to join the DNA strands on interacting probes.

Add the amplification solution containing DNA polymerase and fluorescently labeled

nucleotides.

Wash and mount the samples for microscopy.

3. Data Analysis:

Capture images using a fluorescence microscope.

Quantify the number of PLA signals (fluorescent spots) per cell or per unit area.

Compare the signal in treated versus untreated samples, or in the presence of a bridging

molecule versus a negative control.

Quantitative Data Summary
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Assay
Parameters
Measured

Typical
Throughput

Sample
Consumption

Notes

SPR
kon, koff, KD,

Cooperativity (α)
Medium Low

Label-free, real-

time kinetic data.

[17]

BLI kon, koff, KD High Low

Higher

throughput than

SPR, may have

lower sensitivity.

[3]

ITC

KD,

Stoichiometry

(n), ΔH, ΔS

Low High

Provides a

complete

thermodynamic

profile of the

interaction.[7]

TR-FRET

EC50 for

complex

formation

High Low

Homogeneous

assay suitable

for HTS.[12]

PLA
In situ protein-

protein proximity
Low-Medium Low

Visualizes

interactions in a

cellular context.

[14]

Quantitative Data Examples for PROTAC-Mediated
Ternary Complexes
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PROTA
C

Target
E3
Ligase

Assay
Binary
KD (nM)

Ternary
KD (nM)

Cooper
ativity
(α)

Referen
ce

MZ1 Brd4BD2 VHL ITC

59

(PROTA

C-VHL)

4 15 [3]

MZ1 Brd4BD2 VHL SPR

26

(PROTA

C-VHL)

1 26 [3]

MZ1 Brd4BD2 VHL BLI - 2.8 - [3]

BRD-

5110
PPM1D CRBN SPR

~3000

(PROTA

C-CRBN)

- ~1 [1]

Note: Cooperativity (α) is calculated as KD(binary) / KD(ternary). A value greater than 1

indicates positive cooperativity, meaning the binding of one protein enhances the binding of the

other.[1]

Conclusion
The biophysical assays described provide a comprehensive toolkit for the confirmation and

detailed characterization of ternary complex formation. The choice of assay should be guided

by the specific research question, available resources, and desired throughput. Often, a

combination of these techniques is employed to gain a multi-faceted understanding of the

ternary complex, from its kinetic and thermodynamic properties in vitro to its formation in a

cellular environment. This detailed characterization is essential for the rational design and

optimization of molecules that function through the induction of ternary complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.jove.com/t/65718/the-development-application-biophysical-assays-for-evaluating-ternary
https://www.jove.com/t/65718/the-development-application-biophysical-assays-for-evaluating-ternary
https://www.jove.com/t/65718/the-development-application-biophysical-assays-for-evaluating-ternary
https://pubmed.ncbi.nlm.nih.gov/38284532/
https://pubmed.ncbi.nlm.nih.gov/38284532/
https://www.benchchem.com/product/b560587?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex
Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. aragen.com [aragen.com]

3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex
Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

4. charnwooddiscovery.com [charnwooddiscovery.com]

5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC
[pmc.ncbi.nlm.nih.gov]

6. medium.com [medium.com]

7. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]

8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions
[cmi.hms.harvard.edu]

9. Studying multisite binary and ternary protein interactions by global analysis of isothermal
titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell
signaling - PMC [pmc.ncbi.nlm.nih.gov]

10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer
Nature Experiments [experiments.springernature.com]

11. researchgate.net [researchgate.net]

12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the
BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. creative-diagnostics.com [creative-diagnostics.com]

15. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein
Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual
[promega.com]

To cite this document: BenchChem. [Biophysical Assays to Confirm Ternary Complex
Formation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38284532/
https://pubmed.ncbi.nlm.nih.gov/38284532/
https://pubmed.ncbi.nlm.nih.gov/38284532/
https://www.aragen.com/wp-content/uploads/2025/04/Leveraging-Surface-Plasmon-Resonance-for-Characterizing-Ternary-Complexes.pdf
https://www.jove.com/t/65718/the-development-application-biophysical-assays-for-evaluating-ternary
https://www.jove.com/t/65718/the-development-application-biophysical-assays-for-evaluating-ternary
https://www.charnwooddiscovery.com/case-studies/measuring-protac-ternary-complex-formation-by-spr/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230191/
https://medium.com/@mhatrep/create-a-flowchart-using-graphviz-dot-4cadb033b40d
https://pmc.ncbi.nlm.nih.gov/articles/PMC10240388/
https://cmi.hms.harvard.edu/isothermal-titration-calorimetry
https://cmi.hms.harvard.edu/isothermal-titration-calorimetry
https://pmc.ncbi.nlm.nih.gov/articles/PMC1794685/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1794685/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1794685/
https://experiments.springernature.com/articles/10.1007/978-1-62703-398-5_4
https://experiments.springernature.com/articles/10.1007/978-1-62703-398-5_4
https://www.researchgate.net/publication/381308920_Protocol_for_the_comprehensive_biochemical_and_cellular_profiling_of_small-molecule_degraders_using_CoraFluor_TR-FRET_technology
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033776/
https://www.researchgate.net/publication/349655543_General_Stepwise_Approach_to_Optimize_a_TR-FRET_Assay_for_Characterizing_the_BRDPROTACCRBN_Ternary_Complex
https://www.creative-diagnostics.com/in-situ-proximity-ligation-assay-pla-protocol.htm
https://pubmed.ncbi.nlm.nih.gov/33044803/
https://pubmed.ncbi.nlm.nih.gov/33044803/
https://www.researchgate.net/publication/346198416_Proximity_Ligation_Assay_for_Detecting_Protein-Protein_Interactions_and_Protein_Modifications_in_Cells_and_Tissues_in_Situ
https://www.promega.com/resources/protocols/technical-manuals/500/nanobret-crbn-vhl-ternary-complex-assays-protocol/
https://www.promega.com/resources/protocols/technical-manuals/500/nanobret-crbn-vhl-ternary-complex-assays-protocol/
https://www.benchchem.com/product/b560587#biophysical-assays-to-confirm-ternary-complex-formation
https://www.benchchem.com/product/b560587#biophysical-assays-to-confirm-ternary-complex-formation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b560587#biophysical-assays-to-confirm-ternary-
complex-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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